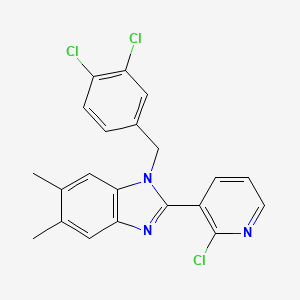

N-(4-甲基苄基)-2-吡嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylbenzyl)-2-pyrazinamine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MPB or PZA-MPB and has been found to have various biochemical and physiological effects. In

科学研究应用

抗菌活性

研究重点介绍了吡嗪衍生物(包括与 N-(4-甲基苄基)-2-吡嗪胺在结构上相关的衍生物)对结核分枝杆菌 (Mtb) 和鸟分枝杆菌 (MAC) 的合成和活性。一项研究表明,某些吡嗪和喹喔啉衍生物对结核分枝杆菌表现出优异的活性,表明在治疗结核病中具有潜在的应用(Seitz、Suling 和 Reynolds,2002)。

抗惊厥活性

另一个应用领域是抗惊厥活性,其中衍生物已被合成并测试其对大鼠癫痫发作的有效性,显示出强大的活性。这表明开发新型抗惊厥药物的潜力(Kelley 等人,1995)。

光伏应用

吡嗪酰胺(一种与 N-(4-甲基苄基)-2-吡嗪胺密切相关的化合物)与羟基苯甲酸的杂化和生物活性共晶体已被研究其结构、光谱特性和在光伏系统中的潜在应用。这些共晶体可能对结核分枝杆菌表现出抑制活性,并可用于能量转换,展示了吡嗪衍生物在不同科学领域的多功能性(Al-Otaibi 等人,2020)。

作用机制

Target of Action

The primary target of N-(4-methylbenzyl)-2-pyrazinamine is currently unknown. This compound belongs to the class of organic compounds known as imidazopyrazines . Imidazopyrazines are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . These compounds have been shown to possess a broad range of biological activity .

Mode of Action

It’s known that compounds with similar structures can interact with their targets in various ways, such as binding to specific receptors or enzymes, inhibiting certain pathways, or modulating cellular processes .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been shown to exert various biological effects, such as anti-inflammatory, antiviral, antibacterial, and antitumor activities .

Action Environment

The action, efficacy, and stability of N-(4-methylbenzyl)-2-pyrazinamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

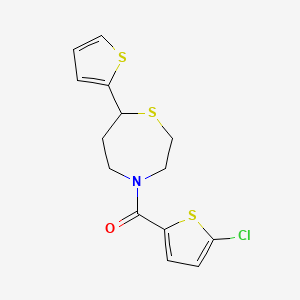

N-[(4-methylphenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-10-2-4-11(5-3-10)8-15-12-9-13-6-7-14-12/h2-7,9H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCMLUGQJZJJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-pyrazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2939456.png)

![7-(4-fluorophenyl)-1-methyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939458.png)

![6-(Difluoromethyl)imidazo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939459.png)

![1-(3-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2939461.png)

![8-chloro-2-(2-(3-chloro-4-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2939464.png)

![6-[(2,5-Difluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2939466.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B2939467.png)

![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)